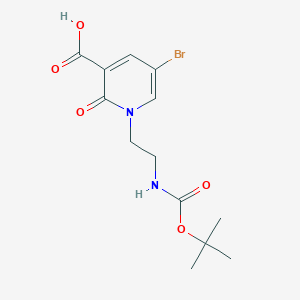

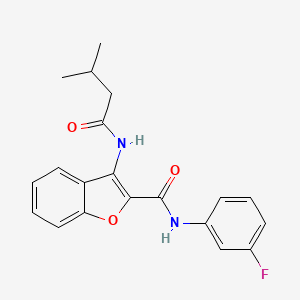

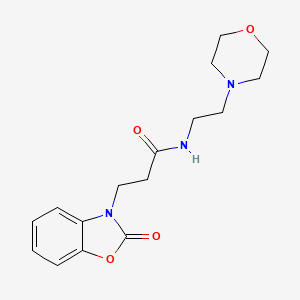

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated heterocyclic compounds involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is achieved through a sequence of reactions starting from dichloropyridine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide or hydrogen bromide, and finally hydrolysis to obtain the desired product . Similarly, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on diaminopyrazole, demonstrating the versatility of bromination reactions in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of brominated heterocyclic compounds is characterized using techniques such as NMR, MS, and X-ray crystallography. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its monoclinic space group and unit cell parameters . These structural analyses are crucial for understanding the molecular geometry, electronic configuration, and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

Brominated heterocycles often undergo various chemical reactions due to the presence of reactive bromine atoms. These reactions include nucleophilic substitution, where the bromine atom can be replaced by another nucleophile, and coupling reactions, where the bromine acts as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. The papers do not provide specific reactions for the compound , but the discussed synthesis methods and intermediates suggest that similar brominated pyridines and pyrazoles could undergo such transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The presence of bromine typically increases the molecular weight and density, as seen in the reported crystallographic data . The reactivity of these compounds is also affected by the electron-withdrawing effect of the bromine atom, which can activate adjacent positions for further chemical reactions. The solubility, boiling and melting points, and stability of these compounds can vary widely and are determined by their specific functional groups and molecular framework.

科学的研究の応用

Chemical Synthesis and Organic Reactions

5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in complex organic syntheses and reactions. For instance, it has a role in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, contributing to the production of derivatives like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one, which highlights its importance in stereoselective coupling and the use of organometallic reagents (Williams et al., 2003). Additionally, it is utilized in the synthesis of pyridonecarboxylic acids and their analogs, which are significant in the field of antibacterial agents (Egawa et al., 1984).

Heterocyclic Compound Synthesis

This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it's used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating its versatility in cyclocondensation reactions (Lebedˈ et al., 2012). Moreover, it's involved in the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives, although these specific compounds did not exhibit notable antibacterial activity (Elliott et al., 1987).

Advanced Organic Chemistry and Protective Reactions

This compound is significant in advanced organic chemistry, especially in reactions requiring protection of functional groups. For instance, it is part of the synthesis involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, showcasing its role in divergent and solvent-dependent reactions leading to products like 1-amino-pyrroles and pyridazines (Rossi et al., 2007). It also contributes to the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furans like tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, emphasizing its role in protective amine reactions and cycloaddition processes (Padwa et al., 2003).

作用機序

Target of action

Compounds with similar structures, such as indole phytoalexins, have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .

Result of action

Similar compounds have been shown to have antiproliferative effects, suggesting that it might inhibit cell growth or division .

特性

IUPAC Name |

5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJCBZUGXPEUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

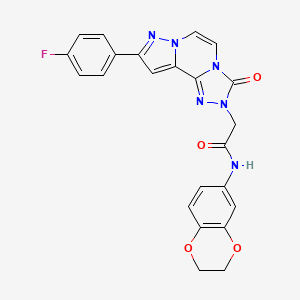

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

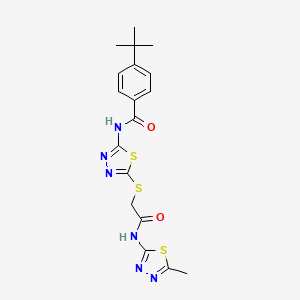

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

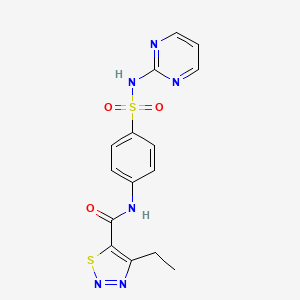

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)